2,3-Dimethyl-4'-methoxybenzophenone
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Description
2,3-Dimethyl-4'-methoxybenzophenone is a chemical compound that belongs to the family of benzophenones, which are commonly used as UV filters in various applications. The compound's structure includes a benzophenone backbone with methoxy and methyl groups as substituents, which can influence its physical, chemical, and optical properties.
Synthesis Analysis
The synthesis of related benzophenone derivatives often involves reactions such as Friedel-Crafts acylation, as seen in the preparation of 2-hydroxy-4-methoxy-3′-aminodibenzophenone from 1,3-dimethoxybenzene and meta-nitrobenzoyl chloride . Additionally, the reaction of 1,3-bis-silyl enol ethers with 3-methoxalylchromones can lead to a variety of functionalized 2,4'-dihydroxybenzophenones through a domino Michael/retro-Michael/Mukaiyama-aldol reaction, indicating a potential pathway for synthesizing similar compounds .
Molecular Structure Analysis
The molecular structure and conformational properties of related compounds, such as 2-methoxyphenol and 1,2-dimethoxybenzene, have been studied using gas-phase electron diffraction and quantum chemical calculations . These studies provide insights into the stable conformers and intramolecular interactions, such as hydrogen bonding, which could be relevant for understanding the structure of 2,3-Dimethyl-4'-methoxybenzophenone.
Chemical Reactions Analysis
The solvolysis of related compounds, such as optically active 2,2-dimethyl-1-(p-methoxyphenyl)propyl p-nitrobenzoate, has been studied to understand the mechanism and the structure of the intermediates involved in the reaction . This research can shed light on the reactivity and potential chemical transformations of 2,3-Dimethyl-4'-methoxybenzophenone.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzophenone derivatives can be characterized using various analytical techniques. For instance, HPLC analysis has been used to quantify and qualify compounds like 3,4-Dimethoxy-4'-chloro-dibenzophenone, providing data on standard deviation, coefficient of variation, and recovery rates . The growth and characterization of single crystals of 2-hydroxy-4-methoxybenzophenone using the modified vertical Bridgman technique have been reported, which includes analyses such as XRD, FTIR, HRXRD, and thermal studies . Vibrational frequencies and electronic properties of 2-Hydroxy-4-Methoxybenzophenone have been reassigned and analyzed using normal coordinate analysis and B3LYP/6-311++G(d,p) method, which could be analogous to the properties of 2,3-Dimethyl-4'-methoxybenzophenone .
Scientific Research Applications
Chemical Synthesis and Characterization
Chemical synthesis techniques for related compounds, such as 2-Hydroxy-4-methoxybenzophenone, have been developed to enhance yields and purity. For instance, synthesis processes involving N-octyldiethanolamine borate as a catalyst have achieved high yields with notable purity, demonstrating the compound's potential in fine chemical production (Li Bin-dong, 2005). Additionally, microwave-assisted synthesis has been shown to reduce reaction times and improve product yields compared to conventional methods (Zhou Xiao-yuan, 2010).
Environmental Applications
Investigations into the environmental fate and behavior of benzophenone derivatives highlight their potential impact on water quality and the need for effective removal strategies. For example, studies on the stability of UV filters in chlorinated water reveal significant reaction rates with free chlorine, leading to the formation of various by-products, which suggests implications for water treatment and safety (N. Negreira et al., 2008).
Analytical Methodologies
Advancements in analytical methods, such as dispersive liquid-liquid microextraction followed by liquid chromatography tandem mass spectrometry, have enabled the sensitive determination of benzophenone-3 and its metabolites in human serum, showcasing the compound's relevance in biomonitoring and toxicological studies (Isuha Tarazona et al., 2013).
Photophysical Behavior
The photophysical behavior of derivatives, such as DFHBI and its analogues, which bind to the Spinach aptamer for RNA imaging, has been characterized, revealing how solvent interactions and pH influence fluorescence properties. This research underscores the compound's utility in biochemical applications and molecular imaging (K. Santra et al., 2019).
Adsorption and Removal Techniques
Environmental-friendly fabrication methods for tertiary amine-functionalized adsorption resins have been developed for the removal of benzophenone-4 from water, demonstrating high adsorption capacities and efficiency. Such studies highlight the importance of innovative materials in mitigating the environmental impact of organic pollutants (Xia Zhou et al., 2018).
properties
IUPAC Name |
(2,3-dimethylphenyl)-(4-methoxyphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-11-5-4-6-15(12(11)2)16(17)13-7-9-14(18-3)10-8-13/h4-10H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTXOTPOXQIKYKW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)C2=CC=C(C=C2)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethyl-4'-methoxybenzophenone |
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